![molecular formula C12H11N5O2S B5122560 3,6-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5122560.png)
3,6-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that features a unique combination of oxazole, pyridine, and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: This step often involves the use of pyridine derivatives and suitable coupling reactions.
Formation of the thiadiazole ring: This can be accomplished by reacting thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxazole derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing thiadiazole and oxazolo-pyridine moieties. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound exhibits cytotoxicity through multiple mechanisms, including induction of apoptosis and inhibition of cell proliferation. Studies indicate that derivatives with specific substitutions on the thiadiazole ring enhance their anticancer activity by improving interactions with biological targets such as enzymes involved in cancer cell metabolism .
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Case Studies :
- A study reported that similar thiadiazole derivatives showed IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) and colon cancer cell lines (e.g., HT29), indicating strong potential for therapeutic use .
- Another investigation into a related compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. Thiadiazole derivatives are known for their broad-spectrum antimicrobial properties:
- Antibacterial and Antifungal Activity : Research has shown that compounds similar to 3,6-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. They have also been evaluated for antifungal activity against various fungal strains .
Antioxidant Activity
The antioxidant potential of thiadiazole derivatives is another area of interest:
- Mechanism : These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. Preliminary studies suggest that the incorporation of specific functional groups can enhance their radical-scavenging capabilities .
Neuroprotective Effects
Recent studies have begun to explore the neuroprotective effects of compounds containing oxazolo-pyridine structures:
- CNS Disorders : The potential application in treating central nervous system disorders is being investigated. Compounds with similar structures have shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing neuroinflammation .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and SAR is crucial for optimizing the biological activity of this compound:
- Synthesis : The synthesis typically involves multi-step reactions starting from readily available precursors. Variations in substituents on the thiadiazole or pyridine rings can significantly influence the biological activity .
- SAR Insights : Studies indicate that modifications at specific positions can enhance anticancer potency or selectivity towards certain types of cancer cells. For instance, substituents that increase lipophilicity or improve hydrogen bonding interactions with target proteins have been particularly effective .
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Benzimidazoles: These compounds also feature heterocyclic rings and have a wide range of applications in medicinal chemistry.
Uniqueness
3,6-dimethyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of oxazole, pyridine, and thiadiazole rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-5-4-8(9-6(2)17-19-11(9)13-5)10(18)14-12-16-15-7(3)20-12/h4H,1-3H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKCKHDQODPLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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